Home > Products > Screening Compounds P38549 > (3S,4R,5S)-Oseltamivir
(3S,4R,5S)-Oseltamivir -

(3S,4R,5S)-Oseltamivir

Catalog Number: EVT-13564200
CAS Number:
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,4R,5S)-Oseltamivir is a synthetic antiviral compound primarily used in the treatment and prophylaxis of influenza viruses A and B. It acts as a neuraminidase inhibitor, preventing the virus from spreading within the host. Oseltamivir is marketed under various brand names, including Tamiflu and Ebilfumin, and is classified as a gamma amino acid derivative within the broader category of organic compounds.

Source

Oseltamivir is derived from shikimic acid, which is obtained from the Chinese star anise or through fermentation processes involving recombinant Escherichia coli. This compound was first developed by Gilead Sciences and later marketed by Hoffmann-La Roche.

Classification

Oseltamivir is categorized as:

  • Drug Class: Neuraminidase inhibitors
  • Chemical Taxonomy: Gamma amino acids and derivatives
  • IUPAC Name: Ethyl (3R,4R,5S)-5-amino-4-acetamido-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate.
Synthesis Analysis

The synthesis of Oseltamivir involves multiple steps, primarily utilizing shikimic acid as a starting material. The Roche synthesis method, which avoids the use of hazardous azide reagents, is notable for its efficiency.

Methods

The synthesis can be summarized as follows:

Technical details indicate that controlling stereochemistry is crucial due to multiple chiral centers in the molecule.

Molecular Structure Analysis

Oseltamivir has a complex molecular structure characterized by several functional groups and stereocenters.

Structure

  • Molecular Formula: C₁₆H₂₈N₂O₄
  • Molecular Weight: 312.4 g/mol
  • Chiral Centers: Four chiral centers are present in its structure.

Data

The compound appears as a white crystalline solid with a melting point between 190°C and 206°C. Its solubility in water enhances its usability in clinical settings.

Chemical Reactions Analysis

Oseltamivir undergoes several chemical reactions during its metabolism and therapeutic action.

Reactions

  1. Neuraminidase Inhibition: Oseltamivir binds competitively to the neuraminidase enzyme on influenza viruses, blocking its activity.
  2. Metabolism: After administration, it is metabolized in the liver to its active form, oseltamivir carboxylate, which retains inhibitory activity against viral neuraminidase.

Technical details suggest that this mechanism effectively reduces viral shedding and limits infection spread within the host.

Mechanism of Action

The mechanism by which Oseltamivir exerts its antiviral effects involves specific interactions with viral components.

Process

  1. Binding: Oseltamivir binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on host cells.
  2. Inhibition of Viral Release: This inhibition prevents new virions from being released from infected cells, thereby limiting the spread of the virus within the respiratory tract.
  3. Data on Efficacy: Clinical studies indicate that initiating treatment within 48 hours of symptom onset significantly reduces illness duration and severity.
Physical and Chemical Properties Analysis

Oseltamivir possesses distinct physical and chemical properties relevant to its function as an antiviral agent.

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: 190–206°C.
  • Solubility: Soluble in water; enhances bioavailability.

Chemical Properties

PropertyValue
Molecular Weight312.4 g/mol
Octanol/Water Partition Coefficient1
Number of Chiral Centers4

These properties contribute to its effectiveness as a therapeutic agent against influenza viruses.

Applications

Oseltamivir is primarily used in clinical settings for:

  • Treatment: Effective against acute uncomplicated influenza A and B infections when administered within two days of symptom onset.
  • Prophylaxis: Recommended for individuals at high risk for complications from influenza, including young children, elderly patients, and those with pre-existing health conditions.
  • Research Uses: Investigated for potential applications against various strains of influenza and other viral infections due to its mechanism of action on neuraminidase enzymes.
Enzymatic Targets and Molecular Mechanisms of Influenza Neuraminidase Inhibition

Structural Basis of Competitive Neuraminidase Binding Kinetics

(3S,4R,5S)-Oseltamivir (oseltamivir) functions as a potent competitive inhibitor of influenza neuraminidase through precise structural mimicry of the natural substrate, sialic acid (N-acetylneuraminic acid). The active metabolite, oseltamivir carboxylate, features a cyclohexene scaffold that structurally resembles the planar pyranose ring of sialic acid, enabling specific docking within the enzyme's conserved active site [1]. Critical structural differences, however, enhance its inhibitory potency: replacement of the substrate's glycerol side chain with a hydrophobic pentyl ether group (3-pentyloxy moiety) and substitution of the 4-hydroxyl group with an amino function [1] [9]. These modifications facilitate robust interactions within three distinct binding pockets of the neuraminidase active site:

  • Electrostatic Interactions: The protonated carboxylate group of oseltamivir carboxylate forms critical salt bridges with conserved triarginyl residues (Arg118, Arg292, and Arg371 in N2 numbering) that normally stabilize the substrate's carboxylate during catalysis [9].
  • Hydrophobic Pocket Occupation: The 3-pentyloxy side chain optimally occupies a hydrophobic pocket formed by conserved residues (notably Ile222, Trp178, and Ala246), providing significant binding energy absent in the natural substrate [9].
  • Polar Interactions: The 4-acetamido group forms hydrogen bonds with Glu276, mimicking the natural substrate's interactions, while the 5-amino group interacts with Asp151 and waters within the active site [1] [9].

Table 1: Key Interactions of Oseltamivir Carboxylate in the Influenza Neuraminidase Active Site

Oseltamivir MoietyNeuraminidase ResidueInteraction TypeFunctional Significance
CarboxylateArg118, Arg292, Arg371Salt BridgeMimics substrate binding; anchors inhibitor
4-Acetamido GroupGlu276Hydrogen BondMimics substrate orientation
5-Amino GroupAsp151, Water moleculesHydrogen BondStabilizes binding conformation
3-Pentyloxy ChainIle222, Trp178, Ala246HydrophobicEnhanced binding affinity; key differentiator from substrate
Cyclohexene CoreFramework residuesShape ComplementarityOptimal fit within active site cavity

Crystallographic studies, particularly of the H5N1 neuraminidase (e.g., A/Viet Nam/1203/2004(H5N1)), reveal that oseltamivir carboxylate binds with significantly higher affinity (Kᵢ in the low nanomolar range) than the natural substrate, effectively blocking the catalytic function essential for viral release [9]. The binding kinetics demonstrate slow dissociation rates, contributing to prolonged inhibition [1].

Stereospecific Interactions at Viral Sialic Acid Cleavage Sites

The stereochemical configuration (3S,4R,5S) of oseltamivir carboxylate is paramount for its biological activity. This specific three-dimensional arrangement allows optimal spatial orientation of its functional groups to complement the geometry of the neuraminidase active site, which is conserved across influenza A and B viruses [1] [7]. The active site possesses a distinct chiral environment that selectively recognizes the natural substrate's D-isomer configuration. Consequently:

  • Enantiomeric Inactivity: The mirror-image enantiomer (3R,4S,5R) exhibits negligible inhibitory activity, highlighting the enzyme's stereoselectivity [1].
  • Mimicking the Transition State: The chair-like conformation of the cyclohexene ring in the (3S,4R,5S)-configuration closely resembles the proposed sialosyl cation transition state intermediate formed during the enzymatic hydrolysis of sialic acid glycosidic bonds [7] [9]. The 4R configuration positions the acetamido group equivalently to the 4-hydroxyl group in the transition state analog, while the 5S amino group mimics the charge and position of the substrate's 5-acetamido carbonyl oxygen in the transition state [1] [9].
  • Substrate Analogue Recognition: The conserved active site architecture across neuraminidase subtypes (N1-N11) recognizes this stereospecific configuration, explaining oseltamivir's broad-spectrum activity against influenza A (including avian H5N1, H7N9, H9N2) and influenza B viruses [1] [3] [7]. Mutations altering the shape or charge distribution of the active site pocket can disrupt these precise stereospecific interactions, leading to resistance (discussed in Section 1.3).

Evolutionary Pressures Driving Antigenic Drift/Shift Resistance Mechanisms

The high mutation rate of influenza RNA-dependent RNA polymerase (approximately 10⁻³ to 10⁻⁴ errors per replication cycle) generates significant genetic diversity, providing the substrate for selective pressures, including antiviral use [2] [10]. Neuraminidase inhibitors like oseltamivir impose strong selection pressure for mutations that reduce drug binding while preserving enzyme function critical for viral fitness. Key resistance mechanisms involve:

  • Active Site Mutations: The most clinically significant mutation is the H274Y substitution (N1 numbering; equivalent to H275Y in N9 numbering). This mutation replaces histidine with tyrosine at residue 274, located near the hydrophobic pocket that accommodates the 3-pentyloxy chain of oseltamivir. The bulky tyrosine side chain causes a steric clash and induces a conformational shift (rotamer change in Glu276) that disrupts the hydrophobic interactions critical for oseltamivir binding [4] [8] [9]. Crucially, H274Y historically compromised viral fitness in early strains (e.g., pre-2007 H1N1), leading to reduced NA surface expression and enzymatic activity [4] [8].
  • Compensatory/Permissive Mutations: The emergence and global dominance of oseltamivir-resistant seasonal H1N1 during 2007-2009 (carrying H274Y) was enabled by permissive mutations (e.g., V234M, R222Q) that arose in preceding seasons [4] [8]. These mutations, located distally to the active site, enhanced NA stability and surface expression, effectively compensating for the fitness deficit caused by H274Y [4] [8]. Experimental reconstruction demonstrated that introducing H274Y into a 1999 N1 background significantly impaired viral replication, while incorporating it into a 2006 background (already containing V234M and R222Q) resulted in a fully fit and transmissible virus [4].
  • Reassortment (Antigenic Shift): The segmented genome allows influenza A viruses to exchange gene segments during co-infection. This process can introduce neuraminidase segments carrying resistance mutations from one strain into novel background viruses, potentially creating resistant pandemic strains, as observed with the spread of H274Y in the context of A(H1N1)pdm09 viruses [2] [8] [10]. Reassortment events involving zoonotic viruses (e.g., avian H5N1, swine H1N1) represent a significant concern for the emergence of novel resistant strains with pandemic potential [2] [3].

Table 2: Major Neuraminidase Mutations Associated with Oseltamivir Resistance and Compensatory Mechanisms

Mutation (N1 Numbering)LocationImpact on OseltamivirImpact on Viral FitnessCompensatory/ Permissive Mutations
H274YActive SiteHigh-level resistanceSeverely reduced (in early backgrounds); Moderate in modern strainsV234M, R222Q (stabilize NA)
E119VActive SiteReduced binding affinityVariable; often reducedNone definitively identified
R292KActive SiteHigh-level resistanceSeverely reducedRarely seen clinically
N294SActive SiteReduced binding affinitySlightly reducedNone definitively identified
I222R/V/TFrameworkVariable resistanceVariable; I222R often reduces fitnessH274Y (complex interactions)
V234M, R222QFrameworkNo direct impactEnhanced stability/surface expressionCompensate for H274Y fitness cost

Resistance prevalence varies significantly by strain and host population. Immunocompromised individuals, experiencing prolonged viral replication, provide a significant reservoir for the generation and selection of resistant mutants, particularly within the A(H1N1)pdm09 lineage [8]. While resistant H5N1 strains have been reported, they remain relatively rare, potentially due to fitness constraints in this zoonotic context [3] [5].

Pharmacodynamic Correlates of Viral Load Reduction in Avian Influenza Strains

Preclinical and clinical evidence strongly supports the efficacy of oseltamivir against avian influenza viruses, particularly highly pathogenic avian influenza (HPAI) H5N1, although outcomes are critically dependent on early treatment initiation and achieving sufficient systemic exposure of the active carboxylate metabolite.

  • Preclinical Models (H5N1): In lethal infection models using mice or ferrets challenged with H5N1 strains (e.g., A/Hong Kong/156/97, A/Vietnam/1203/04), oseltamivir treatment significantly improves survival and reduces viral titers in lungs and other organs (e.g., brain) compared to untreated controls [3]. Dosing requirements are often higher than for seasonal strains, and delays in treatment initiation drastically diminish efficacy. For instance:
  • Treatment of ferrets with 5 mg/kg/day oseltamivir initiated 4 hours post-infection with A/Vietnam/1203/04 (H5N1) provided full protection.
  • Initiating the same dose at 24 hours post-infection required escalation to 25 mg/kg/day for survival benefit [3].
  • Systemic distribution is crucial, demonstrated by studies showing oral oseltamivir (distributed systemically) protected contact chickens in an H5N2 model, while locally acting zanamivir (inhaled, primarily lung distribution) did not [3].

  • Clinical Evidence (Human H5N1): Observational data from human H5N1 cases consistently link earlier oseltamivir administration with improved survival. Analysis of the Avian Influenza Registry (177 patients from 8 countries) showed:

  • Overall survival was significantly higher in patients receiving oseltamivir (58%) versus no antiviral (11%) (P < 0.0001).
  • Survival benefit persisted even with treatment initiated on days 6-8 of illness (52% survival with oseltamivir vs. 20% without; P=0.003).
  • Initiation within days 1-2 provided the greatest survival benefit (75%) [3].
  • Pooled data from Vietnam, Thailand, Indonesia, and Turkey showed survival of 53% (8/15) when oseltamivir was started within 5 days of symptom onset versus 26% (5/19) when started ≥6 days after onset [3].

  • Viral Kinetics and Dose-Response: Higher doses (e.g., 150 mg twice daily vs. standard 75 mg twice daily) and prolonged treatment durations (e.g., 10 days vs. 5 days) have been explored clinically for severe H5N1 infection, aiming to overcome high viral loads and potential sanctuary sites [3] [5]. These strategies are supported by pharmacodynamic modeling linking oseltamivir carboxylate exposure (AUC, Cₘᵢₙ) to reductions in viral load and improved clinical outcomes. While direct comparative efficacy data for high-dose regimens in H5N1 is limited, observational data suggests potential benefits in severe cases [3] [5].

Table 3: Impact of Oseltamivir Treatment Timing on Survival in Human H5N1 Influenza

Time to Oseltamivir Initiation After Symptom OnsetSurvival RateData Source
1-2 Days75% (6/8)Avian Influenza Registry [3]
≤ 5 Days53% (8/15)Pooled Data (Vietnam, Thailand, Indonesia, Turkey) [3]
6-8 Days52% (12/23)Avian Influenza Registry [3]
≥ 6 Days26% (5/19)Pooled Data (Vietnam, Thailand, Indonesia, Turkey) [3]
No Antiviral Treatment11-25%Multiple sources [3]

These findings underscore that oseltamivir's pharmacodynamic effect of reducing viral replication and load is a key determinant of survival in severe avian influenza infections, but its effectiveness is heavily contingent upon early intervention to halt the rapid, destructive viral replication cycle characteristic of H5N1 [3] [5].

Properties

Product Name

(3S,4R,5S)-Oseltamivir

IUPAC Name

ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1

InChI Key

VSZGPKBBMSAYNT-SOUVJXGZSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.